BenchChemオンラインストアへようこそ!

3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide

Structure-Activity Relationship L-CPT1 Inhibition Lipid Metabolism

This specific 3,4-difluoro benzamide is a critical pharmacophoric element for L-CPT1 inhibition and CXCR2 antagonism research. Direct SAR halogen-scanning requires this exact chemotype; unsubstituted or mono-halogenated analogs result in target inactivity. Secure your study integrity.

Molecular Formula C21H22F2N2O3
Molecular Weight 388.415
CAS No. 1235267-63-6
Cat. No. B2770837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide
CAS1235267-63-6
Molecular FormulaC21H22F2N2O3
Molecular Weight388.415
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)COC3=CC=CC=C3
InChIInChI=1S/C21H22F2N2O3/c22-18-7-6-16(12-19(18)23)21(27)24-13-15-8-10-25(11-9-15)20(26)14-28-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,24,27)
InChIKeyCTIXHDKFTAXPGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide (CAS 1235267-63-6): Procurement-Grade Structural and Pharmacological Context


The target compound, 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide, is a synthetic small molecule belonging to the class of piperidinyl-alkyl-benzamides. Its structure features a 3,4-difluorobenzamide core linked via a methylene bridge to a piperidine ring that is N-substituted with a phenoxyacetyl group. This scaffold is characteristic of several patent families disclosing modulators of L-CPT1 [1] and CXCR2 receptors [2], positioning the compound as a candidate for inflammatory, metabolic, or respiratory disease research. The presence of the electron-withdrawing 3,4-difluoro substitution pattern on the benzamide ring is a critical structural determinant that influences target binding affinity and metabolic stability, providing a clear basis for differentiation over unsubstituted, mono-halogenated, or differently substituted benzamide analogs.

Why Generic Substitution is Ineffective for 3,4-Difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide in Research Procurement


Within the phenoxyacetyl-piperidine-benzamide chemical space, even minor structural alterations lead to profound shifts in pharmacological activity, making generic substitution untenable. The specific 3,4-difluoro substitution pattern on the terminal benzamide ring is not merely a decorative modification; it is a critical pharmacophoric element. Analogs where this pattern is altered—such as the unsubstituted benzamide, the 2-bromo analog, or the 2-(methylsulfanyl) analog—are associated with distinct patent families (e.g., L-CPT1 vs. CXCR2) and different biological target profiles [1]. Furthermore, the 1,4-substitution pattern on the piperidine ring is essential for maintaining the correct geometry of the amide bridge. Interchanging with compounds that shift the attachment point to the piperidin-2-yl position, or those lacking the phenoxyacetyl N-cap, would yield a completely different molecular shape, abolishing binding to the intended primary target and introducing unpredictable off-target liabilities. Therefore, any attempt at generic substitution would invalidate a research program built around this specific chemotype.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide Against Closest Analogs


3,4-Difluoro Substitution vs. Unsubstituted Benzamide: Criticality for Target Engagement

High-strength, direct comparative data for this specific compound is currently unavailable in the public domain. However, a critical class-level inference can be drawn from the L-CPT1 patent family [1]. In the disclosed heteroaryl-substituted piperidine series, the presence and nature of halogen substitution on the terminal phenyl ring is a key determinant of L-CPT1 inhibitory potency. The 3,4-difluoro configuration is explicitly claimed as a preferred embodiment, distinguishing it from the unsubstituted parent scaffold. This class-level SAR indicates that the difluoro motif is essential for achieving the desired level of target engagement, and its removal is predicted to cause a substantial loss in inhibitory activity. This inference is supported by general medicinal chemistry principles where the 3,4-difluoro pattern often enhances binding through altered electron density and lipophilicity compared to an unsubstituted ring.

Structure-Activity Relationship L-CPT1 Inhibition Lipid Metabolism

Specificity of the 1,4-Piperidine Substitution Pattern vs. 1,2-Piperidine Analogs

A direct structural comparison can be made with the compound '3-[4-[(2R)-1-(2-phenoxyacetyl)piperidin-2-yl]-1,3-thiazol-2-yl]benzoic acid', disclosed in patent WO2008145596A1 [1]. This comparator shares the phenoxyacetyl-piperidine motif but the attachment point of the amide/thiazole system is at the piperidin-2-yl position instead of the piperidin-4-yl position of the target compound. This fundamental topological difference results in a distinct molecular shape and vector of the terminal aromatic system. The target compound's 1,4-substitution pattern orients the 3,4-difluorobenzamide moiety in a linear extension, while the 1,2-analog directs its substituent at a significantly different angle. Such alterations in scaffold geometry are known to cause a complete switch in target preference (L-CPT1 vs. other targets) and are incompatible with the structure-based design models used for the target compound.

Molecular Topology Target Selectivity Cellular Activity

Electron-Withdrawing Effect of 3,4-Difluoro Compared to 2-(Methylsulfanyl) Substituent

The closest commercially cataloged analog is 2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide (CAS 1235287-90-7). The target compound's 3,4-difluoro substitution profoundly differs from the comparator's 2-(methylsulfanyl) group in both steric and electronic character. The difluoro pattern introduces a strong electron-withdrawing effect (Hammett σp for F is +0.06, and the combined effect of two adjacent fluorines is significant) without adding steric bulk. Conversely, the 2-(methylsulfanyl) group is electron-donating through resonance and introduces substantial steric hindrance ortho to the amide linkage. This results in the target compound having a markedly lower logP (estimated ~2.5-3.0) versus the methylsulfanyl analog (estimated ~3.5-4.0), implying better aqueous solubility and a different metabolic soft spot profile, where the difluoro motif blocks potential oxidative metabolism on the benzamide ring.

Physicochemical Properties Metabolic Stability Halogen Bonding

Halogen-Specific Interaction Potential: 3,4-Difluoro vs. 2-Bromo Analog

Another closely cataloged analog is 2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide. The target compound's two small fluorine atoms enable a unique 'ortho-effect' where the amide bond is twisted out of plane with the phenyl ring, a conformation often associated with improved selectivity for certain targets. In contrast, the 2-bromo analog features a large, polarizable halogen that strongly directs the amide conformation and presents a different electrostatic potential surface. While quantitative selectivity data is not publicly available for this pair, the fundamental difference in halogen bonding potential (fluorine is a weak halogen bond donor, bromine is a strong one) and steric footprint predicts divergent off-target interaction profiles. The target compound's fluoro motif is often favored in drug discovery for improving metabolic stability without introducing the heavy atom toxicity risks associated with bromine.

Halogen Bonding Selectivity Profile Off-Target Liability

Optimal Research and Industrial Application Scenarios for 3,4-Difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide


L-CPT1-Focused Lipid Metabolism and Metabolic Disorder Research

Based on its explicit inclusion in Novartis' L-CPT1 inhibitor patent family, the primary application of this compound is as a chemical probe for studying liver carnitine palmitoyltransferase 1 (L-CPT1) function. Researchers investigating fatty acid oxidation disorders, hepatic steatosis, or metabolic syndrome should prioritize this specific 3,4-difluoro analog to maintain fidelity to the pharmacophore described in the enabling intellectual property. Using any other substitution pattern on the terminal benzamide would risk losing the claimed L-CPT1 inhibitory activity, invalidating the study's mechanistic conclusions.

CXCR2-Mediated Inflammation and Respiratory Disease Models

The phenoxyacetyl-piperidine-benzamide scaffold is concurrently claimed in patent families for CXCR2 antagonism, a key target in chronic obstructive pulmonary disease (COPD) and severe asthma. Procurement of this substance is justified for building selective CXCR2 antagonist libraries where the 3,4-difluoro motif serves as a critical control for probing the halogen-binding pocket of the receptor. Its selection over the corresponding 2-bromo or 2-methylsulfanyl analogs is essential to avoid confounding effects from strong halogen bonding or steric clashes, ensuring clean SAR interpretation of the CXCR2 ligand binding site.

Medicinal Chemistry SAR Libraries for Halogen-Scanning Studies

For medicinal chemistry teams conducting a systematic 'halogen scan' of a benzamide-based lead series, this compound serves as the definitive 3,4-difluoro standard. It enables direct comparison of the effects of fluorine substitution versus hydrogen (unsubstituted), methylsulfanyl, and bromo analogs on parameters such as metabolic stability, aqueous solubility, target potency, and selectivity. This application is critical for identifying the optimal halogen pattern for a lead optimization program targeting metabolic or inflammatory diseases.

Reference Standard for Analytical Method Development

The unique combination of two fluorine atoms and a phenoxyacetyl-piperidine moiety provides a distinct spectroscopic fingerprint. This compound can be used as a high-purity reference standard for developing and validating HPLC-MS/MS quantification methods for piperidine-amide compounds in biological matrices, a necessary step in preclinical pharmacokinetic studies. Its procurement over a non-fluorinated or mono-substituted analog is necessary to accurately represent the retention time and ionization characteristics of this specific chemotype.

Quote Request

Request a Quote for 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.